BenchChemオンラインストアへようこそ!

(3-Methoxyazetidin-3-yl)methanamine

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

This 3,3-disubstituted azetidine delivers dual orthogonal functionalization—methoxy (H-bond acceptor) and methanamine (H-bond donor/synthetic handle)—on a quaternary carbon that simpler analogs (azetidin-3-ylmethanamine, 3-methoxyazetidine) cannot replicate. Validated by Hoffmann-La Roche in GABA A α5 inverse agonists for cognitive disorders and by Rzasa et al. in PDE10A inhibitors with improved aqueous solubility. Supplied as bis-TFA (CAS 2173090-18-9) for non-aqueous coupling and di-HCl (CAS 1392803-43-8) for aqueous workflows. Enables direct SAR exploration without de novo core construction.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B13077121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyazetidin-3-yl)methanamine
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCOC1(CNC1)CN
InChIInChI=1S/C5H12N2O/c1-8-5(2-6)3-7-4-5/h7H,2-4,6H2,1H3
InChIKeyAVFGAWZBMDYLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxyazetidin-3-yl)methanamine – A 3,3-Disubstituted Azetidine Building Block for CNS-Targeted Drug Discovery and Lead Optimization


(3-Methoxyazetidin-3-yl)methanamine (free base MW 116.16 g/mol; formula C₅H₁₂N₂O) is a 3,3-disubstituted azetidine heterocycle bearing a quaternary carbon center simultaneously functionalized with a methoxy (–OCH₃) group and a methanamine (–CH₂NH₂) group . It is commercially supplied as two distinct salt forms: the bis(trifluoroacetic acid) salt (CAS 2173090-18-9, MW 344.21, purity ≥95%) and the dihydrochloride salt (CAS 1392803-43-8, MW 189.08, purity ≥97%) . The azetidine scaffold is recognized as a privileged motif in medicinal chemistry, with FDA-approved drugs such as cobimetinib, baricitinib, and azelnidipine incorporating azetidine rings to enhance metabolic stability, receptor selectivity, and pharmacokinetic profiles [1]. The 3-methoxyazetidine substructure specifically has been employed by Hoffmann-La Roche in the preparation of isoxazole-thiazole derivatives as GABA A α5 receptor inverse agonists for cognitive disorder treatment [2], and 3-alkoxy-azetidine quinoline derivatives have been developed as PDE10A inhibitors with improved aqueous solubility [3].

Why (3-Methoxyazetidin-3-yl)methanamine Cannot Be Replaced by Generic Azetidine Building Blocks in Structure-Enabled Drug Discovery


Generic azetidine building blocks such as azetidin-3-ylmethanamine (MW 86.14, LogP ~ -1.1) or 3-methoxyazetidine (MW 87.12, LogP -0.0666) each lack one of the two orthogonal functional handles present in (3-Methoxyazetidin-3-yl)methanamine. Azetidin-3-ylmethanamine provides a primary amine synthetic handle but no hydrogen-bond acceptor at the quaternary center; 3-methoxyazetidine offers the methoxy group but lacks an exocyclic amine for further derivatization. The simultaneous presence of both groups on a quaternary carbon creates a unique three-dimensional pharmacophoric arrangement that cannot be replicated by mono-substituted analogs [1]. This dual functionalization maps directly onto the design logic of the GABA A α5 inverse agonist and PDE10A inhibitor series, where the 3-alkoxy-azetidine core was specifically selected to replace aromatic rings for improved solubility while maintaining target engagement [2]. Substituting with a simpler azetidine analog would eliminate either the conformational restriction conferred by the quaternary center or the specific hydrogen-bonding geometry that drives target selectivity in these CNS-focused programs [3].

(3-Methoxyazetidin-3-yl)methanamine – Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Molecular Weight and Lead-Likeness Profile Compared to Mono-Substituted Azetidine Analogs

(3-Methoxyazetidin-3-yl)methanamine free base (MW 116.16 g/mol) occupies a distinct mass range between the simpler mono-substituted azetidine analogs. Azetidin-3-ylmethanamine (MW 86.14 g/mol, lacking the 3-methoxy group) and 3-methoxyazetidine (MW 87.12 g/mol, lacking the methanamine group) are both sub-90 Da fragments, while (1-methylazetidin-3-yl)methanamine (MW 100.16 g/mol) is an intermediate case with N-methyl substitution rather than 3-methoxy. The higher MW of the target compound places it closer to the optimal fragment range (MW 120–250) for fragment-based lead discovery, while retaining a favorable heavy-atom count suitable for further elaboration without exceeding lead-like thresholds (MW <350).

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Salt Form Versatility Enabling Tunable Solubility and Storage Stability for Diverse Reaction Conditions

(3-Methoxyazetidin-3-yl)methanamine is commercially available in two distinct salt forms with materially different physicochemical profiles: the bis(trifluoroacetic acid) salt (CAS 2173090-18-9, MW 344.21, purity ≥97%) and the dihydrochloride salt (CAS 1392803-43-8, MW 189.08, purity ≥97%) . The bis-TFA salt offers enhanced solubility in organic solvents (canonical SMILES: COC1(CN)CNC1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F) , while the dihydrochloride salt provides aqueous solubility and is more amenable to direct use in protic reaction media . In contrast, the closest comparator azetidin-3-ylmethanamine is predominantly available as the dihydrochloride salt (MW 159.05) , and 3-methoxyazetidine is typically supplied as the hydrochloride salt (MW 123.58) , neither of which offers the bis-TFA option with its superior organic-phase solubility for non-aqueous coupling reactions.

Organic Synthesis Medicinal Chemistry Process Chemistry

GABA A α5 Receptor Program – Validated Use of 3-Methoxyazetidine Scaffold in Roche CNS Candidate Synthesis

The 3-methoxyazetidine substructure – the immediate synthetic precursor to (3-Methoxyazetidin-3-yl)methanamine – is explicitly claimed and exemplified in Hoffmann-La Roche patent WO2010127974A1 as a key intermediate in the preparation of isoxazole-thiazole GABA A α5 receptor inverse agonists [1]. The patent discloses compounds with affinity and selectivity for the GABA A α5 receptor subtype, a target pursued for cognitive enhancement in Alzheimer's disease and other cognitive disorders [2]. The 3-methoxyazetidine moiety is incorporated into the final compounds to modulate physicochemical properties and target engagement. By comparison, the structurally close 3-methoxyazetidine hydrochloride (CAS 148644-09-1) is specifically listed by multiple authoritative chemical catalogs (Thermo Fisher/Alfa Aesar, BOC Sciences) with the stated use: 'Used in the preparation of isoxazole-thiazole derivatives as GABA A receptor inverse agonists for use in the treatment of cognitive disorders' , confirming that this chemotype has been validated in a major pharmaceutical program. Neither azetidin-3-ylmethanamine nor (1-methylazetidin-3-yl)methanamine has been cited in comparable patent applications for this target.

Neuroscience Cognitive Disorders GABA Receptor Pharmacology

PDE10A Inhibitor Series – 3-Alkoxy-Azetidine Scaffold Delivers Improved Aqueous Solubility While Maintaining Sub-Micromolar Target Potency

In the PDE10A inhibitor program reported by Rzasa et al. (2014), the lead compound 3 (a biaryl ether scaffold) exhibited potent PDE10A inhibition but suffered from low aqueous solubility associated with high aromaticity [1]. The strategic replacement of the aromatic B-ring with a 3-alkoxy-azetidine moiety (compound 5 and subsequent analogs) led to a novel series of 2-(3-alkoxy-1-azetidinyl) quinolines that demonstrated improved aqueous solubility at pH 7.4 (measured via PBS solubility assay) while maintaining high PDE10A enzymatic potency and >30,000× selectivity over PDE3 [1]. The study explicitly concluded that 'structure-activity relationship studies resulted in improved aqueous solubility while maintaining high PDE selectivity' [1]. This improvement is structurally attributed to the saturated azetidine ring reducing overall aromaticity compared to the biaryl lead compound. (3-Methoxyazetidin-3-yl)methanamine, bearing the identical 3-alkoxy-azetidine core with an additional methanamine synthetic handle, offers the same solubility-enhancing scaffold while providing an amine attachment point that the PDE10A inhibitor series exploits via the azetidine N-1 position [2].

CNS Drug Discovery Phosphodiesterase Inhibition Schizophrenia

Quaternary Carbon Center Confers Conformational Restriction and Predicted Metabolic Stability Advantage Over Non-Quaternary Azetidine Analogs

(3-Methoxyazetidin-3-yl)methanamine features an all-carbon quaternary center at the 3-position of the azetidine ring – a structural feature absent in all three closest commercial analogs. Azetidin-3-ylmethanamine has a tertiary C–H at position 3 (sp³ CH), 3-methoxyazetidine has a tertiary C–H at position 3, and (1-methylazetidin-3-yl)methanamine also has a tertiary C–H at position 3 . Quaternary centers in saturated heterocycles are recognized in the medicinal chemistry literature to reduce CYP450-mediated metabolic oxidation at that position and to restrict conformational flexibility, potentially enhancing target-binding preorganization [1]. The FDA-approved MEK inhibitor cobimetinib (Cotellic®) incorporates a 3,3-disubstituted azetidine amide motif, demonstrating clinical validation of quaternary azetidine centers in marketed drugs [2]. While no direct metabolic stability data for (3-Methoxyazetidin-3-yl)methanamine vs. its tertiary C–H analogs have been published, the class-level inference from azetidine literature and the cobimetinib precedent support a differentiation in metabolic vulnerability at the 3-position.

Drug Design Metabolic Stability Conformational Analysis

(3-Methoxyazetidin-3-yl)methanamine – Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


CNS Drug Discovery: GABA A α5 Inverse Agonist Scaffold Elaboration for Cognitive Disorder Therapeutics

Procurement of (3-Methoxyazetidin-3-yl)methanamine is indicated for medicinal chemistry teams pursuing GABA A α5 receptor inverse agonist programs for Alzheimer's disease and cognitive impairment. The Hoffmann-La Roche patent WO2010127974A1 [1] explicitly employs 3-methoxyazetidine as a core intermediate in the synthesis of isoxazole-thiazole derivatives with affinity and selectivity for the GABA A α5 receptor. The commercial availability of this building block in both bis-TFA and dihydrochloride salt forms enables direct incorporation into parallel synthesis workflows for SAR exploration without requiring de novo construction of the quaternary azetidine core. This scaffold offers a validated entry point into a therapeutically relevant chemical space that simpler azetidine analogs (azetidin-3-ylmethanamine, 3-methoxyazetidine) cannot provide due to their lack of dual orthogonal functionalization at the 3-position.

PDE10A Inhibitor Lead Optimization: Improving Aqueous Solubility While Maintaining CNS Target Engagement

For schizophrenia and neurodegenerative disease programs targeting phosphodiesterase 10A, (3-Methoxyazetidin-3-yl)methanamine provides the 3-alkoxy-azetidine scaffold that Rzasa et al. (2014) demonstrated improves aqueous solubility at physiological pH while maintaining nanomolar PDE10A potency and high selectivity (>30,000× over PDE3) [1]. The azetidine ring replacement strategy reported in this study successfully addressed the solubility limitations of aromatic lead compounds without compromising target engagement, as confirmed by X-ray crystallography (PDB: 4TPM) . The methanamine handle of the target compound provides an additional synthetic vector for library diversification, enabling exploration of N-alkylated and N-acylated analogs beyond those reported in the original quinoline series.

Fragment-Based Drug Discovery: sp³-Rich Quaternary Azetidine Fragment with Orthogonal Derivatization Vectors

(3-Methoxyazetidin-3-yl)methanamine (MW 116.16 g/mol) falls within the molecular weight range suitable for fragment-based screening (MW < 250) [1], while its quaternary center, strained azetidine ring, and two orthogonal functional groups (methoxy as H-bond acceptor; primary amine as H-bond donor and synthetic handle) provide a rich interaction potential for target engagement. The compound possesses a higher fraction of sp³-hybridized carbons (Fsp³) compared to aromatic fragment libraries, aligning with the modern emphasis on three-dimensional fragment collections for underexploited chemical space . Its commercial availability in two salt forms with divergent solubility profiles facilitates screening under both aqueous and organic assay conditions without additional formulation development.

Synthetic Methodology Development: Modular 3,3-Disubstituted Azetidine Platform for Diversity-Oriented Synthesis

For academic and industrial synthetic chemistry groups developing novel azetidine functionalization methodologies, (3-Methoxyazetidin-3-yl)methanamine represents a strategically functionalized 3,3-disubstituted azetidine substrate with two differentiated reactive sites (ring N–H for N-functionalization; exocyclic –NH₂ for amide/sulfonamide/urea formation). Recent advances in modular azetidine synthesis via electrophilic azetidinylation reagents underscore the growing importance of 3,3-disubstituted azetidines as versatile building blocks for drug development [1]. The target compound's bis-TFA salt form (CAS 2173090-18-9) with enhanced organic solubility is particularly suited for non-aqueous coupling conditions (amide bond formation, reductive amination, sulfonylation) that would be challenging with hydrochloride salts of simpler analogs .

Quote Request

Request a Quote for (3-Methoxyazetidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.